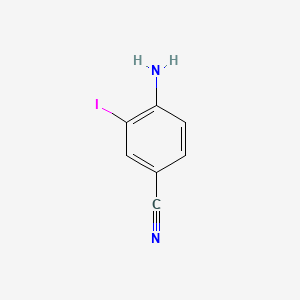

4-Amino-3-iodobenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWVTQFTEAYDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403041 | |

| Record name | 4-Amino-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33348-34-4 | |

| Record name | 4-Amino-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Amino 3 Iodobenzonitrile and Its Derivatives

Synthetic Routes and Reaction Pathways

The foundational approaches to synthesizing the 4-Amino-3-iodobenzonitrile core structure often involve the sequential introduction of functional groups onto a benzene (B151609) ring through classic organic reactions.

Halogenation-Amination Sequential Synthesis

A primary and direct method for the synthesis of this compound is the electrophilic iodination of 4-aminobenzonitrile (B131773). In this approach, the amino group of the starting material directs the incoming electrophile to the ortho position. The reaction is typically carried out using a potent iodinating agent like iodine monochloride (ICl) in a suitable solvent such as glacial acetic acid. semanticscholar.org

The mechanism involves the activation of the aromatic ring by the electron-donating amino group, which facilitates electrophilic attack by the iodine cation (or its equivalent). acs.org The reaction proceeds as a direct substitution on the benzene ring. prepchem.com A typical workup for such reactions involves quenching excess iodinating agent with a reducing agent like sodium thiosulfate. rsc.org This route is advantageous due to the ready availability of the starting material, 4-aminobenzonitrile.

Table 1: Halogenation-Amination Synthesis Overview

| Starting Material | Reagent | Solvent | Key Transformation |

|---|

Reductive Deamination Techniques

Reductive deamination strategies, particularly those involving the Sandmeyer reaction, offer an alternative pathway for introducing the iodo-substituent. wikipedia.org This multi-step method provides a powerful tool for converting an aromatic amino group into a halide via a diazonium salt intermediate. researchgate.net While not a direct synthesis, this technique could be applied to a strategically chosen precursor.

A hypothetical but chemically sound route could begin with a precursor such as 4-amino-2-nitrobenzonitrile.

Reduction: The nitro group is first selectively reduced to a second amino group, yielding a diaminobenzonitrile intermediate.

Diazotization: The newly formed amino group at position 2 is selectively converted into a diazonium salt (–N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.

Iodination: The diazonium salt is then displaced by iodide, typically from potassium iodide (KI), often with a copper(I) salt catalyst, to yield the final this compound product. wikipedia.org

This method's utility lies in its ability to introduce substituents in patterns that may not be achievable through direct electrophilic substitution.

Nitration of Substituted Benzonitriles

A further synthetic strategy involves the nitration of a substituted benzonitrile (B105546), followed by the reduction of the nitro group to form the required amine. This pathway leverages the directing effects of the substituents on the aromatic ring. A plausible route starts with 3-iodobenzonitrile.

Nitration: The starting material, 3-iodobenzonitrile, undergoes electrophilic aromatic substitution with a nitrating mixture (typically concentrated nitric acid and sulfuric acid). The directing effects of the existing iodo (ortho-, para-directing) and cyano (meta-directing) groups guide the incoming nitro group. The position para to the iodine and meta to the nitrile (C4) is a favored site for substitution, yielding 3-iodo-4-nitrobenzonitrile (B3052793). ambeed.com

Reduction: The intermediate 3-iodo-4-nitrobenzonitrile is then subjected to reduction. This is commonly achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation with a palladium catalyst, which selectively reduces the nitro group to a primary amine, yielding this compound.

Transition Metal-Catalyzed Synthetic Approaches

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are crucial for creating derivatives of this compound, where the reactive carbon-iodine bond is a key site for functionalization.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry, used extensively to form new carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. mt.com In this context, this compound serves as the organohalide partner, with its reactive C-I bond readily participating in the catalytic cycle. researchgate.net

The reaction mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid or ester transfers to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. mt.com

This reaction allows for the synthesis of a vast array of derivatives where the iodine atom is replaced by aryl, heteroaryl, or vinyl groups. commonorganicchemistry.commdpi.com

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 4-Iodobenzonitrile (B145841) | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | DMF |

| General Iodo Compound | Boronic Ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O |

This table presents typical conditions for Suzuki reactions involving iodoarenes, which are applicable to the derivatization of this compound. commonorganicchemistry.commdpi.com

Palladium-Catalyzed Carbonylation of Iodoanilines

Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) into a molecule by using carbon monoxide (CO) gas. For iodoanilines like this compound, this reaction transforms the C-I bond into a new carbonyl-containing functional group, such as an amide or ester. lookchem.com

The process typically involves reacting the aryl iodide with carbon monoxide and a nucleophile (e.g., an amine or an alcohol) in the presence of a palladium catalyst and a base. If an amine is used as the nucleophile, the product is an amide; this specific transformation is often referred to as aminocarbonylation. otka-palyazat.hu This methodology provides a direct route to a variety of carboxamide and ester derivatives, which are valuable in medicinal chemistry and materials science.

Hydroamination-Double Hydroarylation for Fused Carbazole (B46965) Synthesis

A significant application of this compound derivatives is in the synthesis of fused carbazoles through a hydroamination-double hydroarylation cascade. sigmaaldrich.comsigmaaldrich.com This method provides an efficient pathway to construct complex polycyclic aromatic compounds. Gold(I) catalysts are particularly effective in promoting this transformation. For instance, aniline (B41778) derivatives bearing a trienyne moiety can undergo a gold(I)-catalyzed cascade to produce benzo[a]naphtho[2,1-c]carbazole derivatives in good yields. This reaction is applicable to a variety of substituted trienyne-type anilines. The process involves an initial hydroamination followed by consecutive hydroarylation steps, leading to the formation of highly fused carbazole structures without generating theoretical waste products from the substrates.

The versatility of this methodology is demonstrated by its ability to construct not only benzo[a]naphtho[2,1-c]carbazoles but also other complex fused systems. For example, the reaction of anilines with tetraenyne and pentaenyne moieties allows for the direct construction of highly fused carbazoles through tetra- and pentacyclization, respectively.

Table 1: Gold(I)-Catalyzed Hydroamination-Double Hydroarylation for Fused Carbazole Synthesis

| Substrate Type | Catalyst | Product | Key Features |

|---|---|---|---|

| Aniline with trienyne moiety | Gold(I) complex | Benzo[a]naphtho[2,1-c]carbazole | Good yields, applicable to various substituted anilines. |

| Aniline with tetraenyne moiety | Gold(I) complex | Tetracyclized fused carbazole | Direct construction of highly fused systems. |

Cycloisomerizations of Propargylic Amine/Amide Intermediates

The cycloisomerization of propargylic amine and amide intermediates derived from this compound is another powerful strategy for synthesizing heterocyclic compounds, particularly carbazoles. sigmaaldrich.comsigmaaldrich.com This approach often utilizes transition metal catalysts, such as gold, to facilitate the intricate bond formations. acs.orgsci-hub.se

In one notable example, N-propargylanilines containing a conjugated diyne moiety at the 2-position can be converted into tetracyclic fused carbazoles using a homogeneous gold(I) catalyst. acs.org This cascade reaction proceeds through the formation of an indole (B1671886) intermediate with a concurrent rearrangement of the N-propargyl group, followed by intramolecular nucleophilic addition to the resulting allene (B1206475) and subsequent hydroalkenylation. acs.org This method is distinguished by its 100% atom economy, providing direct access to complex carbazoles fused with dihydrofuran or 3-pyrroline (B95000) rings from readily available starting materials. acs.org

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the cycloisomerization. For instance, the use of JohnPhosAuSbF6·MeCN has been shown to provide high yields of the desired fused carbazole. acs.org

Table 2: Gold-Catalyzed Cycloisomerization of N-Propargylanilines

| Reactant | Catalyst System | Product | Yield |

|---|---|---|---|

| N-propargylaniline with conjugated diyne | PPh3AuCl/AgOTf | Fused carbazole and intermediate | 35% (product), 46% (intermediate) |

| N-propargylaniline with conjugated diyne | IPrAuCl/AgSbF6 | Fused carbazole | 63% |

Data sourced from Hirano, K., et al. (2015). acs.org

Regioselective Aryl C-H Bond Functionalization

Regioselective C-H bond functionalization has emerged as a highly efficient and atom-economical tool in modern organic synthesis. chim.it In the context of this compound and its derivatives, this strategy allows for the precise introduction of new functional groups onto the aromatic ring, leading to the synthesis of complex carbazole structures. sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net

Transition metal catalysis, particularly with palladium, is a cornerstone of this approach. chim.itnih.gov The strategy often involves the use of a directing group to achieve site-selectivity. This directing group facilitates a regioselective cyclometalation, which is then followed by the introduction of the desired functional group. chim.it This process avoids the need for pre-functionalized starting materials, which is a significant advantage over traditional cross-coupling reactions. chim.it

A notable application is the synthesis of unsymmetrical carbazoles through a palladium-catalyzed tandem C-H functionalization and C-N bond formation. nih.govresearchgate.net This method is compatible with a variety of functional groups and allows for the controlled assembly of the carbazole product by designing the biaryl amide substrate accordingly. nih.gov

Table 3: Palladium-Catalyzed C-H Functionalization for Carbazole Synthesis

| Substrate | Catalyst System | Key Transformation | Significance |

|---|---|---|---|

| Biaryl amide | Pd(OAc)2 / Cu(OAc)2, O2 | Intramolecular C-H arylation and C-N bond formation | Synthesis of unsymmetrical carbazoles. nih.gov |

Domino Condensation/S-Arylation/Heterocyclization Reactions

Domino reactions, also known as cascade or tandem reactions, offer a powerful approach to molecular complexity from simple starting materials in a single synthetic operation. For derivatives of this compound, domino condensation/S-arylation/heterocyclization sequences are employed to construct novel heterocyclic systems. sigmaaldrich.comsigmaaldrich.comlookchem.com

This strategy has been successfully applied to the synthesis of new indolo[3,2-b]indoles. lookchem.com The reaction sequence typically involves an initial condensation, followed by an intramolecular S-arylation and a final heterocyclization step to yield the complex polycyclic product. This efficient one-pot procedure avoids the isolation of intermediates, saving time and resources.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has become a prominent method for the formation of carbon-carbon bonds, particularly between two different electrophiles. dicp.ac.cnyale.eduacs.org This approach is a valuable alternative to traditional cross-coupling methods that require the pre-formation of organometallic nucleophiles. dicp.ac.cn The reaction typically employs a nickel catalyst and a reducing agent. yale.edu

This methodology is particularly useful for C(sp2)–C(sp2) and C(sp2)–C(sp3) bond formations. dicp.ac.cnyale.edu In the context of aryl halides like derivatives of this compound, this reaction allows for coupling with other aryl or alkyl electrophiles. dicp.ac.cnnih.govwisc.edu The selectivity in these reactions is often governed by the different reactivities of the two electrophiles towards the nickel catalyst. dicp.ac.cnwisc.edu For instance, the cross-coupling of two different aryl halides can be achieved by leveraging the differences in their electronic properties and leaving groups. nih.gov

Recent advancements have led to the development of atroposelective nickel-catalyzed cross-electrophile couplings, enabling the synthesis of highly enantioenriched axially chiral biaryl compounds. nih.gov

Table 4: Key Features of Nickel-Catalyzed Cross-Electrophile Coupling

| Coupling Partners | Catalyst System | Key Advantage | Application Example |

|---|---|---|---|

| Aryl chloride and heteroaryl chloride | Nickel catalyst with MgCl2 | Use of abundant aryl chlorides. dicp.ac.cn | Synthesis of cross-coupled biaryl products. dicp.ac.cn |

| ortho-(chloro)arylphosphine oxides and ortho-(bromo)arylethers | Nickel catalyst | Atroposelective synthesis of chiral biaryl monophosphine oxides. nih.gov | Generation of chiral MOP-type ligands. nih.gov |

Copper- and Ligand-Free Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a fundamental tool for forming C(sp2)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orglibretexts.org Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst. wikipedia.org However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes. scielo.org.za Consequently, the development of copper-free Sonogashira coupling protocols has been an active area of research. nih.govrsc.org

For substrates like this compound, copper- and ligand-free Sonogashira couplings offer a cleaner and more efficient route to synthesize alkyne-substituted benzonitriles. These reactions are often performed using a heterogeneous or a well-defined homogeneous palladium catalyst. scielo.org.zacetjournal.it The absence of a copper co-catalyst and, in some cases, phosphine (B1218219) ligands simplifies the reaction setup and purification. scielo.org.za

Recent studies have demonstrated that these reactions can be carried out in environmentally friendly solvents like water or under solvent-free conditions. rsc.orgcetjournal.it For example, a palladium-catalyzed Sonogashira reaction of aryl iodides and terminal alkynes can be efficiently performed in neat water at room temperature using 2,2′-dipyridylamine as a supporting ligand. rsc.org

Table 5: Conditions for Copper- and Ligand-Free Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Key Feature |

|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene (B144264) | Pd/HAP | DMSO | - | Absence of amines and copper. cetjournal.it |

| Aryl iodides | Terminal alkynes | Pd(OAc)2 / 2,2′-dipyridylamine | Water | - | Reaction in neat water at room temperature. rsc.org |

Organocatalytic Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. In the synthesis of derivatives related to this compound, organocatalysis offers unique advantages, particularly in the construction of chiral molecules. beilstein-journals.org

One significant application is the atroposelective synthesis of axially chiral benzonitriles. researchgate.net A novel strategy employs N-heterocyclic carbenes (NHCs) as organocatalysts to convert racemic 2-arylbenzaldehydes and sulfonamides into axially chiral benzonitriles with high yields and enantioselectivities. researchgate.net This method proceeds through a dynamic kinetic resolution process, where the axial chirality is controlled during the formation of the nitrile group. researchgate.net

Furthermore, organocatalysis is utilized in the synthesis of functionalized benzonitriles through [3 + 3] benzannulation reactions. A tertiary amine can catalyze the reaction between appropriate precursors to construct fully substituted benzonitriles, including those with trifluoromethyl groups, under mild and environmentally friendly conditions. acs.org

Table 6: Organocatalytic Approaches to Benzonitrile Derivatives

| Reaction Type | Catalyst | Substrates | Product | Key Feature |

|---|---|---|---|---|

| Atroposelective CN formation | N-heterocyclic carbene (NHC) | Racemic 2-arylbenzaldehydes, sulfonamides | Axially chiral benzonitriles | Dynamic kinetic resolution. researchgate.net |

Asymmetric Organocatalytic Condensation and Cycloaddition

This compound is utilized as a key reactant in asymmetric organocatalytic condensation and cycloaddition reactions. sigmaaldrich.comscientificlabs.ie These processes are fundamental in modern organic chemistry for creating chiral molecules with a high degree of stereoselectivity. The presence of the amino and cyano groups on the aromatic ring allows it to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures. chemicalbook.com Organocatalysis, in this context, avoids the use of metal catalysts, offering a greener and often more selective approach to synthesis. unibo.it

Yield Optimization and Reaction Efficiency Studies

The efficient synthesis of this compound is crucial for its application as a synthetic intermediate. Research has focused on optimizing reaction conditions to maximize yields.

One effective method involves the direct iodination of 4-aminobenzonitrile. In a study demonstrating an environmentally friendly approach, this compound was prepared from 4-aminobenzonitrile in a reaction that reached completion in 30 minutes at 50°C, yielding the product as a pale white solid. asianpubs.org Column chromatography purification resulted in a notable yield of 83%. asianpubs.org

Further demonstrating the compound's efficient reactivity, a subsequent acetylation reaction was reported. nih.gov In this process, this compound was treated with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. The reaction, heated for just 10 minutes, produced 4-acetamido-3-iodobenzonitrile in an excellent yield of 95%. nih.gov

Table 1: Synthesis and Reaction Yield of this compound

| Reaction | Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | 4-Aminobenzonitrile | 0.5 h at 50 ºC | This compound | 83% | asianpubs.org |

Synthetic Strategies for Specific Derivatives

The functional groups of this compound make it an ideal precursor for a range of specific derivatives with potential applications in materials science and medicinal chemistry.

This compound is a reactant in the synthesis of fused carbazoles through hydroamination-double hydroarylation reactions. sigmaaldrich.comscientificlabs.ie Carbazoles are a significant class of nitrogen-containing heterocycles known for their electronic and photophysical properties, as well as their presence in biologically active natural products. nih.gov The synthesis often involves a palladium-catalyzed cyclization, where the amino group and the iodo-substituted position of the precursor react to form the fused ring system. nih.gov This strategy provides an efficient route to complex carbazole structures. nih.gov

The compound is also a key starting material for the synthesis of [(Triisopropylsilyl)ethynyl]indole derivatives. sigmaaldrich.comscientificlabs.ie This transformation typically involves a Sonogashira coupling reaction, where the iodine atom is coupled with a terminal alkyne, such as (triisopropylsilyl)acetylene. clockss.org The resulting alkynyl aniline can then undergo a gold-catalyzed cyclization to form the indole ring. clockss.org The triisopropylsilyl (TIPS) group is a bulky protecting group for the terminal alkyne, which can be removed in a later step to allow for further functionalization.

A one-pot methodology has been developed for synthesizing novel 3-aminoindole derivatives using this compound as a substrate. researchgate.net This method utilizes a copper- and ligand-free Sonogashira cross-coupling reaction. researchgate.netresearchgate.net In this process, this compound is reacted with a terminal alkyne and an amine, leading to a cascade reaction that forms the 3-aminoindole structure. researchgate.net

The study reported the synthesis of several derivatives from this compound, with varying yields depending on the specific reactants used. researchgate.net For instance, the synthesis of one derivative (10r) resulted in a 41% yield, while another (10t) was obtained in an excellent yield of 95%. researchgate.net

Table 2: Synthesis of 3-Aminoindole Derivatives from this compound

| Starting Material | Reaction Type | Product Series | Reported Yields | Reference |

|---|

The global health challenge of tuberculosis has spurred the search for new, effective anti-tubercular drugs. nih.govwho.intnih.gov The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. who.intresearchgate.net Fluorinated analogs of known anti-TB agents have shown promise, with some exhibiting significantly higher potency than their non-fluorinated parent compounds. nih.govnih.govresearchgate.net

This compound is used as a starting material in synthetic pathways aimed at producing new anti-tubercular agents. nih.gov For example, it can be readily converted to 4-acetamido-3-iodobenzonitrile, which serves as an intermediate for more complex molecules. nih.gov The general strategy for creating fluorinated analogs often involves direct fluorination of an aromatic ring using electrophilic fluorinating agents like Selectfluor™. who.intresearchgate.net This highlights the role of this compound as a foundational scaffold in the development of novel therapeutic candidates. nih.gov

Synthesis of Ketoamides from Iodoanilines

The α-ketoamide functional group is a significant structural motif found in numerous biologically active natural products and pharmaceutical candidates. nih.gov These compounds also serve as versatile intermediates in organic synthesis. nih.gov One approach to synthesizing α-ketoamides involves the palladium-catalyzed double-carbonylative amination of iodoanilines. unife.it

This methodology facilitates the formation of the α-ketoamide structure through the introduction of two carbonyl groups and an amine. Research by Kollár and co-workers has demonstrated the synthesis of various α-ketoamides from 2-iodoanilines. unife.it The process typically involves reacting the iodoaniline with a secondary amine under a carbon monoxide atmosphere in the presence of a palladium catalyst.

The reaction conditions and the choice of substrates, particularly the amine, can influence the yield of the resulting α-ketoamide. The table below summarizes the yields obtained for the synthesis of α-ketoamides from different substituted 2-iodoanilines.

Table 1: Synthesis of α-Ketoamides via Carbonylative Amination of 2-Iodoanilines

| R | R1 | R2 | Yield (%) |

|---|---|---|---|

| H | H | t-Bu | 78 |

| Me | H | t-Bu | 72 |

| Cl | H | t-Bu | 80 |

Data sourced from Kollár and Co-Workers' research on the carbonylative amination of 2-iodoanilines. unife.it

Other iodine-involved methods for α-ketoamide synthesis have been developed, such as an iodine-catalyzed one-pot reaction from alkenes or alkynes using tert-butyl hydroperoxide (TBHP) as an oxidant. sioc-journal.cn Another approach utilizes an iodine-TBHP system to promote the oxidative amidation of vinyl azides with secondary amines at room temperature, yielding α-ketoamides in high yields under metal-free conditions. rsc.org

Synthesis of 3-Amino-4-iodo-indazole

The compound 3-amino-4-iodo-indazole is a valuable intermediate in the synthesis of pharmaceuticals. google.com A specific synthetic route has been developed starting from 2,6-difluorobenzonitrile (B137791). google.com This multi-step process provides an efficient pathway to the target molecule. google.com

The synthesis proceeds through several key transformations:

Amination: The process begins with the treatment of 2,6-difluorobenzonitrile with ammonia (B1221849) water to yield 2-amino-6-fluorobenzonitrile (B142694). google.com

Diazotization and Iodination: The resulting 2-amino-6-fluorobenzonitrile undergoes a diazotization reaction, followed by treatment with cuprous iodide. This step replaces the amino group with iodine, forming 2-fluoro-6-iodobenzonitrile (B108612). google.com The diazotization reagent used is tert-butyl nitrite (B80452) in acetonitrile (B52724) at a temperature of 60°C. google.com

Cyclization: The final step involves the reaction of 2-fluoro-6-iodobenzonitrile with hydrazine (B178648) hydrate. google.com This reaction is conducted in ethanol (B145695) under reflux conditions, leading to the formation of the indazole ring system and yielding the final product, 3-amino-4-iodo-indazole, as a yellow solid. google.com After 24 hours, the ethanol is removed, and the product is purified by silica (B1680970) gel column chromatography. google.com

Table 2: Key Steps in the Synthesis of 3-Amino-4-iodo-indazole

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,6-Difluorobenzonitrile | Ammonia water | 2-Amino-6-fluorobenzonitrile |

| 2 | 2-Amino-6-fluorobenzonitrile | tert-Butyl nitrite, Cuprous iodide, Acetonitrile, 60°C | 2-Fluoro-6-iodobenzonitrile |

| 3 | 2-Fluoro-6-iodobenzonitrile | Hydrazine hydrate, Ethanol, Reflux | 3-Amino-4-iodo-indazole |

Data sourced from patent CN102690233A. google.com

This synthetic pathway is noted for being an effective process for producing this important medicinal intermediate. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Iodobenzonitrile

Reaction Mechanisms in Organic Transformations

The chemical behavior of 4-amino-3-iodobenzonitrile is dictated by the interplay of its three functional groups: the amino (-NH2), iodo (-I), and cyano (-CN) groups attached to the benzene (B151609) ring. These groups influence the molecule's reactivity in a variety of organic transformations.

The primary amino group in this compound can act as a nucleophile, participating in reactions such as acylation and alkylation.

Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640). For instance, heating this compound with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid yields 4-acetamido-3-iodobenzonitrile. nih.gov This reaction proceeds through a nucleophilic attack of the amino nitrogen on the carbonyl carbon of the anhydride, followed by the elimination of a molecule of acetic acid.

Reductive Amination: The amino group can also be dimethylated through reductive amination. This has been demonstrated using formalin (a source of formaldehyde) and sodium cyanoborohydride in a mixture of acetonitrile (B52724) and acetic acid. spbu.ru However, the presence of electron-withdrawing groups, such as the cyano and iodo substituents, can decrease the nucleophilicity of the amino group, potentially slowing down such reactions. spbu.ru

A summary of representative nucleophilic substitution reactions of the amino group is presented in Table 1.

| Reaction Type | Reagents | Product | Yield | Reference |

| Acylation | Acetic anhydride, H₂SO₄ (cat.) | 4-Acetamido-3-iodobenzonitrile | 95% | nih.gov |

| Reductive Amination | Formalin, NaBH₃CN, MeCN/AcOH | 4-(Dimethylamino)-3-iodobenzonitrile | Not specified | spbu.ru |

This table presents data on nucleophilic substitution reactions involving the amino group of this compound.

The functional groups of this compound can undergo both oxidation and reduction under specific conditions.

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine. While specific conditions for the reduction of the nitrile in this compound are not detailed in the provided search results, analogous compounds like 4-amino-3-mercaptobenzonitrile (B63287) can have their nitrile group reduced using reagents such as lithium aluminum hydride or through catalytic hydrogenation. It is plausible that similar methods could be applied to this compound.

Reduction of an Intermediate: In a multi-step synthesis, the acetylated intermediate, 4-acetamido-3-iodobenzonitrile, can be reduced using Raney nickel in formic acid. This process, however, appears to affect the acetyl group rather than the nitrile or iodo groups directly under the specified conditions, leading to the formation of N-(4-formyl-2-iodophenyl)acetamide. nih.gov

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of more complex aromatic structures. These reactions primarily involve the carbon-iodine bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound. While specific examples with this compound are not explicitly detailed, its analogs are known to participate in Suzuki-Miyaura coupling. For instance, the related compound 4-iodobenzonitrile (B145841) readily undergoes Suzuki coupling with phenylboronic acid. researchgate.netnih.gov The use of palladium catalysts like Pd(PPh₃)₄ is common in such transformations.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne. This compound has been successfully used in Sonogashira reactions. For example, it was coupled with phenylacetylene (B144264) using a palladium acetate (B1210297) catalyst and sodium carbonate as a base in DMSO to synthesize 3-aminoindole derivatives in a one-pot methodology. researchgate.net Another study utilized Pd(PPh₃)₂Cl₂ and CuI as catalysts for the Sonogashira coupling of this compound with terminal diacetylenes. spbu.ru

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. wikipedia.org Although direct examples with this compound are not provided in the search results, the general applicability of the Heck reaction to aryl iodides suggests its potential use with this substrate. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine. While the amino group of this compound itself could potentially react, the primary application involves the C-I bond. The Buchwald-Hartwig amination has been developed to address challenges in controlling the reactivity and regioselectivity of indole (B1671886) nucleus synthesis. researchgate.net General conditions often involve a palladium catalyst and a suitable ligand. semanticscholar.orgorganic-chemistry.org

A summary of coupling reactions involving this compound is provided in Table 2.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Sonogashira Coupling | Phenylacetylene | Pd(OAc)₂, Na₂CO₃ | 3-Aminoindole derivative | 95% (for one derivative) | researchgate.net |

| Sonogashira Coupling | Terminal diacetylenes | Pd(PPh₃)₂Cl₂, CuI | 2-(Buta-1,3-diynyl)-substituted aniline (B41778) | Good yields | spbu.ru |

This table summarizes key palladium-catalyzed cross-coupling reactions involving this compound.

The iodine atom in this compound is an excellent leaving group, which is a key factor in its reactivity, particularly in cross-coupling and nucleophilic aromatic substitution reactions. cymitquimica.comumn.edu The relatively weak carbon-iodine bond facilitates the initial oxidative addition step in palladium-catalyzed cycles. This high reactivity makes aryl iodides, like this compound, preferred substrates in reactions such as Suzuki-Miyaura and Sonogashira couplings, often leading to higher reaction rates and yields compared to the corresponding bromo or chloro derivatives. researchgate.net

In the context of palladium-catalyzed coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. wikipedia.org For this compound, this involves the insertion of the Pd(0) catalyst into the carbon-iodine bond to form a square planar Pd(II) intermediate, an arylpalladium(II) halide complex. nih.gov This process is fundamental to the catalytic cycles of the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgnih.gov The efficiency of this oxidative addition is a primary reason for the high reactivity of aryl iodides in these transformations.

Reductive elimination is the final step in many palladium-catalyzed cross-coupling catalytic cycles, where the new carbon-carbon or carbon-heteroatom bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state. sigmaaldrich.com After the initial oxidative addition and subsequent steps (transmetalation in Suzuki coupling or carbopalladation in Heck coupling), the two organic fragments are bound to the Pd(II) center. Reductive elimination involves the coupling of these two fragments and their expulsion from the palladium coordination sphere, with the palladium center being reduced from Pd(II) to Pd(0). This step closes the catalytic loop, allowing the catalyst to participate in further reaction cycles.

Migratory Insertion

Migratory insertion is a fundamental step in many organometallic reactions, where two adjacent ligands on a metal center combine to form a new ligand. wikipedia.org This process involves the formal "insertion" of one ligand, typically an unsaturated molecule like carbon monoxide (CO) or an alkene, into the metal-ligand bond of another, such as a metal-alkyl or metal-hydride bond. wikipedia.orgopenochem.org The reaction does not alter the oxidation state of the metal center. u-tokyo.ac.jp For a migratory insertion to occur, the participating ligands must be positioned cis to one another. u-tokyo.ac.jp

While direct studies on the migratory insertion of this compound are not extensively documented, its role in reactions like carbonylation implies the relevance of this mechanism. In a hypothetical carbonylation reaction involving an organometallic complex derived from this compound, a CO molecule would first coordinate to the metal center. Subsequently, the aryl group from the benzonitrile (B105546) would migrate to the adjacent carbonyl ligand, forming an acyl-metal intermediate. This step is often reversible, but the forward reaction can be driven to completion by the coordination of another ligand to the vacant site created on the metal. youtube.com

The propensity for migratory insertion can be influenced by several factors, including the nature of the metal, the ligands involved, and the reaction conditions. For instance, CO insertions into metal-alkyl bonds are common and can be accelerated by Lewis acids. u-tokyo.ac.jp

Transmetalation

Transmetalation is a crucial step in many cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, where this compound is a valuable substrate. smolecule.com This process involves the transfer of an organic group from one metal to another. In the context of a palladium-catalyzed cross-coupling reaction, after the initial oxidative addition of the palladium catalyst to the carbon-iodine bond of this compound, a transmetalation step occurs.

For example, in a Suzuki coupling, an organoboron compound is activated by a base to form a boronate species. This species then transfers the organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. acs.org Similarly, in a Sonogashira coupling of this compound with a terminal alkyne, the process involves a copper acetylide intermediate which then transfers the alkynyl group to the palladium center. researchgate.net

The general catalytic cycle for such a reaction is as follows:

Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

Transmetalation: The organometallic reagent (e.g., organoboron, organotin, or copper acetylide) transfers its organic group to the palladium complex.

Reductive Elimination: The two organic ligands on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. acs.org

The efficiency of transmetalation can be affected by the nature of the metals, the organic groups being transferred, and the ligands on the catalytic metal center.

β-Hydride Elimination and Reinsertion

β-Hydride elimination is a common decomposition pathway for organometallic complexes that possess an alkyl ligand with a hydrogen atom on the β-carbon (the second carbon from the metal). wikipedia.orglibretexts.org This reaction involves the transfer of a β-hydrogen from the alkyl group to the metal center, resulting in the formation of a metal-hydride bond and an alkene. wikipedia.org For this process to occur, the metal complex must have a vacant coordination site cis to the alkyl group. wikipedia.org

In the context of reactions involving this compound, which is an aryl halide, β-hydride elimination is generally not a competing side reaction following oxidative addition. This is because the aryl group attached to the metal center lacks β-hydrogens. However, if this compound were to be coupled with an alkyl partner that has β-hydrogens, the resulting alkylpalladium intermediate could potentially undergo β-hydride elimination. This can be an undesirable side reaction in cross-coupling, leading to the formation of an alkene byproduct and reducing the yield of the desired coupled product. wikipedia.org

Conversely, the reverse reaction, β-hydride reinsertion, is a key step in processes like olefin isomerization and hydroformylation. scholaris.ca While not directly prevalent in the typical cross-coupling reactions of this compound, understanding this mechanism is crucial for designing more complex catalytic transformations where subsequent reactions of an initially formed product might occur.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by the interplay of its substituents. The positional arrangement, steric bulk, and electronic nature of the amino, iodo, and nitrile groups dictate the molecule's behavior.

Positional Effects of Substituents

The specific placement of substituents on the benzonitrile ring is critical in determining the outcome of reactions. In this compound, the amino group is para to the nitrile group, and the iodine atom is ortho to the amino group and meta to the nitrile group.

The amino group at position 4 is a strong activating group and is ortho, para-directing for electrophilic substitutions. However, in the context of metal-catalyzed cross-coupling, its primary role is electronic.

The iodine atom at position 3 is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. Its position adjacent to the amino group can also influence the reactivity.

The nitrile group at position 1 is an electron-withdrawing group and is meta-directing in electrophilic aromatic substitution.

In reactions like deamination, substitution at a meta position can introduce steric hindrance that complicates the reaction. The relative positioning of these groups creates a unique electronic and steric environment that can be exploited for selective synthesis.

Steric Hindrance Considerations

Steric hindrance, the spatial arrangement of atoms or groups that impedes a chemical reaction, plays a significant role in the reactivity of this compound and its derivatives.

The iodine atom, being the largest of the common halogens, exerts considerable steric bulk at the 3-position. This can influence the approach of reagents and catalysts. For instance, in cross-coupling reactions, bulky ligands on the metal catalyst can interact with the iodine and the adjacent amino group, affecting the rate and efficiency of the reaction.

In a study on related halogenated benzonitriles, it was observed that the decrease in biological activity when a halogen substituent is replaced with a larger one might be due to steric hindrance on the aromatic ring. brieflands.comnih.gov Similarly, the synthesis of certain derivatives can be hindered by bulky groups, as seen in benzothiazole (B30560) formation where using dicarboxylic acids led to lower yields due to steric hindrance compared to a more linear aldehyde. In the context of this compound, while the iodine is necessary for many coupling reactions, its size could potentially hinder subsequent functionalization at the neighboring 2- or 4-positions if bulky reagents are used.

Electronic Effects (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of the substituents on this compound are a major determinant of its reactivity.

Amino Group (-NH2): As a strong electron-donating group (EDG), the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack, although the primary reactivity in cross-coupling is at the C-I bond. The electron-donating nature also influences the properties of the molecule, for example, by affecting the pKa of the amino group itself.

Iodo Group (-I): Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing. However, through resonance, they can act as weak electron-donating groups. For iodine, the inductive effect generally predominates. Its presence is crucial for reactions like Suzuki and Sonogashira couplings, as the C-I bond is the most reactive among aryl halides towards oxidative addition by palladium catalysts.

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group (EWG) due to both induction and resonance. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitrile) para to each other creates a "push-pull" system, which can lead to interesting electronic and optical properties. In the context of reactivity, the electron-rich nature imparted by the amino group can facilitate the oxidative addition step in cross-coupling reactions at the C-I bond.

The table below summarizes the electronic effects of the substituents in this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -CN | 1 | Electron-withdrawing | Electron-withdrawing | Strong Electron-withdrawing |

| -I | 3 | Electron-withdrawing | Weak Electron-donating | Electron-withdrawing |

| -NH2 | 4 | Electron-withdrawing | Strong Electron-donating | Strong Electron-donating |

Catalytic Cycles in Metal-Mediated Reactions

The carbon-iodine bond in this compound provides a reactive site for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The catalytic cycles of nickel and palladium, two of the most common transition metals used for this purpose, are detailed below.

Nickel Catalytic Cycles

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods. nih.gov These reactions are particularly effective for forming C-C, C-N, and C-S bonds. mdpi.com While specific mechanistic studies detailing the catalytic cycle exclusively for this compound are not extensively documented, the compound, as an aryl iodide, is a suitable substrate for well-established nickel-catalyzed processes like Kumada-Corriu, Suzuki-Miyaura, and Buchwald-Hartwig aminations. nih.govmdpi.comuni-muenchen.de

A prevalent mechanism for many nickel-catalyzed cross-couplings involves a Ni(I)/Ni(III) catalytic cycle, especially in photoredox or electrochemically-driven reactions. mdpi.comacs.org The general steps are as follows:

Reduction of Precatalyst : The cycle often begins with an air-stable Ni(II) precatalyst, such as NiCl₂(dme), which is reduced in situ to a catalytically active Ni(0) species. acs.org

Oxidative Addition : The Ni(0) complex reacts with the aryl halide (Ar-I), in this case, this compound, to form a Ni(II) intermediate (Ar-Ni(II)-I).

Single Electron Transfer (SET) : The Ni(II) intermediate can be oxidized to a high-valent Ni(III) species (Ar-Ni(III)-I-X) through a single electron transfer event, often facilitated by a photocatalyst or an electrode.

Transmetalation/Nucleophilic Attack : The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig coupling) coordinates to the nickel center. mdpi.com

Reductive Elimination : The final step is the reductive elimination from the Ni(III) or a related Ni(II) intermediate, which forms the new C-C or C-N bond and regenerates a lower-valent nickel species (often Ni(I)) that can continue the catalytic cycle. mdpi.com

An alternative pathway involves a Ni(0)/Ni(II) cycle, which is more analogous to traditional palladium catalysis.

| Catalytic Cycle Step | Description | Key Nickel Species |

| Activation | Reduction of Ni(II) precatalyst to Ni(0). | Ni(II) → Ni(0) |

| Oxidative Addition | Ni(0) inserts into the C-I bond of this compound. | Ni(0) → Ni(II) |

| Transmetalation | The nucleophilic coupling partner displaces the halide on the Ni(II) center. | Ni(II) |

| Reductive Elimination | The two organic partners are coupled, releasing the final product and regenerating Ni(0). | Ni(II) → Ni(0) |

This interactive table summarizes the key steps in a generic Ni(0)/Ni(II) cross-coupling cycle.

Palladium Catalytic Cycles

Palladium is the most extensively used catalyst for cross-coupling reactions involving aryl halides. researchgate.net this compound is a versatile reactant in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination.

The generally accepted mechanism for these reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organohalide.

Oxidative Addition : The cycle initiates with the oxidative addition of the active Pd(0) catalyst to this compound. This breaks the carbon-iodine bond and forms a square planar Pd(II) complex. This step is often the rate-determining step in the cycle. wikipedia.org

Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the iodide and forming a new diorganopalladium(II) intermediate. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic substituents on the palladium center couple and are eliminated from the metal as the final product. This step regenerates the catalytically active Pd(0) species, which can then enter another cycle. wikipedia.org

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Oxidative Addition : Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) complex, generating a Pd(II) intermediate. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation : The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido ligand. wikipedia.org

Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and the final arylamine product. This step regenerates the Pd(0) catalyst. libretexts.org

| Reaction Type | Key Mechanistic Steps | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation (with Boronic Acid), Reductive Elimination | Pd(0) complexes (e.g., Pd(PPh₃)₄) | C-C |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd(0) complexes with specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos) | C-N |

This interactive table compares the key features of the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions.

Bioorthogonal Reactivity Studies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of mutually reactive functional groups that are abiotic. While no studies have been published that directly investigate the bioorthogonal reactivity of this compound itself, its structure contains functional groups that are relevant to the synthesis of bioorthogonal probes.

The primary application of such a molecule would be as a precursor or building block for creating more complex bioorthogonal reagents. The key reactions in this field include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions ("click chemistry"), and inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines and strained alkenes. nih.govmdpi.com

The functional groups on this compound could be leveraged in the following ways:

Amino Group Modification : The primary amine is a versatile handle. It can be readily acylated or alkylated to introduce a bioorthogonal functional group, such as an azide (B81097), alkyne, tetrazine, or a strained alkene. For example, reacting the amine with an activated ester containing an azide would install the azide handle, making the resulting molecule a partner for click chemistry.

Precursor to Tetrazines : The nitrile group (C≡N) is a key component in the synthesis of various nitrogen-containing heterocycles. Tetrazines, which are powerful dienes for IEDDA reactions, are often synthesized from nitriles. mdpi.com Therefore, this compound could serve as a starting material for creating novel iodinated or functionalized tetrazine probes for bioorthogonal labeling. nih.gov The iodine atom could be retained for further diversification via cross-coupling or for use in radio-imaging applications.

The IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481) or norbornene) is one of the fastest and most widely used bioorthogonal reactions due to its high speed and selectivity. nih.gov Synthesizing a tetrazine derived from this compound would allow researchers to create a probe that could then be used to label biomolecules that have been metabolically or genetically engineered to contain a strained alkene partner.

Applications in Advanced Materials and Functional Molecules Research

Precursors for Functional Materials Synthesis

4-Amino-3-iodobenzonitrile is a key reactant in the synthesis of complex organic structures. Its utility is particularly noted in palladium-catalyzed reactions. For instance, it is involved in hydroamination-double hydroarylation reactions for the synthesis of fused carbazoles and participates in the cycloisomerization of certain aromatic amine intermediates. researchgate.netontosight.ai

The presence of the iodine atom makes the compound a suitable substrate for Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. acs.org This reaction is fundamental in synthesizing a wide array of complex molecules. Furthermore, the compound is used in the preparation of polyfunctional indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry and materials science. uni-muenchen.degoogle.com

A summary of reactions involving this compound is presented below:

| Reaction Type | Application/Product | Reference |

| Hydroamination-double hydroarylation | Synthesis of fused carbazoles | researchgate.netontosight.ai |

| Cycloisomerizations | Aromatic homo- and bis-homopropargylic amine/amide intermediates | researchgate.net |

| Asymmetric organocatalytic condensation | Synthesis of chiral molecules | researchgate.net |

| Suzuki-Miyaura Coupling | Formation of C-C bonds, synthesis of biaryls and polyfunctional indoles | acs.orguni-muenchen.de |

| Domino condensation / S-arylation | Heterocycle synthesis | researchgate.net |

Investigation in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The functional groups of this compound give it significant potential for use in designing self-assembling supramolecular structures. The amino group is a classic hydrogen-bond donor, while the nitrile group can act as a hydrogen-bond acceptor.

Crucially, the iodine atom can participate in halogen bonding, a highly directional non-covalent interaction where the electrophilic region of the halogen atom is attracted to a Lewis base. nih.govacs.org Studies on iodo-substituted organic compounds have shown that the iodine atom is an effective halogen-bond donor, capable of driving supramolecular assembly, particularly when interacting with nitrogen-containing heterocycles. nih.gov The combination of hydrogen-bonding sites and a halogen-bond donor within a single, rigid molecular framework makes this compound a promising candidate for constructing complex and predictable multi-component networks. wiley.comnih.gov

Research in Nanomaterials (e.g., Paramagnetic Nanographenes)

While aromatic compounds are fundamental precursors for carbon-based nanomaterials like graphene nanoribbons and carbon nanotubes, dedicated research on the specific application of this compound for the synthesis of paramagnetic nanographenes is not extensively documented in publicly available scientific literature. The synthesis of graphene nanoribbons often involves photochemical cyclization of precursor molecules, but specific studies utilizing this compound were not identified. researchgate.net

However, related research indicates the potential for using substituted benzonitriles in nanomaterial applications. For example, iodobenzonitrile has been used in photocatalytic reactions involving single-walled carbon nanotubes, where it is reduced during the process. acs.org In other research, copper oxide supported on carbon nanotubes has been used to catalyze N-arylation reactions, although under the specified conditions, 4-iodobenzonitrile (B145841) was found to be unreactive. mdpi.com These examples point to the general interest in integrating such molecules with nanomaterials, even if the specific application for paramagnetic nanographenes remains an area for future exploration.

Optoelectronic Material Development

The structural features of this compound suggest its potential for developing novel optoelectronic materials. The core aromatic system, combined with the electron-donating amino group and the electron-withdrawing nitrile group, forms a donor-acceptor system that can be tuned to influence the molecule's photophysical properties. rsc.org

Research on related molecules supports this potential. For instance, monoaryl-substituted norbornadienes, which can be synthesized using Suzuki-Miyaura coupling reactions with iodo-substituted precursors, are investigated as molecular photoswitches for solar energy storage. d-nb.inforesearchgate.net Furthermore, a structural isomer, 3-amino-4-iodobenzonitrile, has been used as a key building block in the synthesis of fluorescent adenine (B156593) analogues, demonstrating its utility in creating molecules with specific light-emitting properties for use as probes in biological systems. researchgate.netoup.com These examples underscore the value of the aminobenzonitrile scaffold, functionalized with iodine for synthetic versatility, in the creation of photoactive and electronically functional materials.

Polymer Chemistry Applications

This compound is a bifunctional molecule with significant potential for use as a monomer in polymer synthesis. The amino group can react with carboxylic acids or their derivatives to form polyamides, while the iodo group can participate in metal-catalyzed cross-coupling reactions to form C-C coupled polymers. ontosight.ainih.gov

The synthesis of polyamides and polyimides from various aminobenzonitrile isomers is a well-established field. researchgate.netontosight.ai These polymers often exhibit high thermal stability and desirable mechanical properties. For example, aromatic polyamides are known for their strength and durability. nih.gov Modern synthetic methods, such as the Ugi four-component reaction, allow for the creation of polyamides with highly tunable structures by varying the constituent monomers. acs.org The presence of both an amine for traditional polycondensation and an iodo group for cross-coupling polymerization on this compound offers a pathway to creating highly functionalized or cross-linked polymers with unique properties. While direct polymerization of this specific monomer is not widely reported, the reactivity of its functional groups is well-suited for applications in advanced polymer chemistry. wiley.com

Applications in Medicinal Chemistry and Biological Sciences

Drug Development and Pharmaceutical Intermediates

4-Amino-3-iodobenzonitrile is a significant building block in drug discovery and development. chemshuttle.com Its utility as a pharmaceutical intermediate is well-established, with its structure allowing for diverse chemical modifications. innospk.comcymitquimica.com The presence of the iodine atom facilitates various cross-coupling reactions, while the amino and nitrile groups can be transformed or used to build larger, more complex molecules.

The compound serves as a key reactant in a variety of synthetic reactions used to create fused heterocyclic systems. These reactions include:

Hydroamination-double hydroarylation for the synthesis of fused carbazoles. sigmaaldrich.com

Cycloisomerizations of aromatic homo- and bis-homopropargylic amines and amides. sigmaaldrich.com

Domino condensation, S-arylation, and heterocyclization reactions. sigmaaldrich.com

Asymmetric organocatalytic condensation and cycloadditions. sigmaaldrich.com

Regioselective aryl C-H bond functionalization. sigmaaldrich.com

Through these synthetic routes, this compound is instrumental in producing novel therapeutics and screening compounds for pharmaceutical research. chemshuttle.com

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Resulting Structure/Application | Reference |

|---|---|---|

| Hydroamination-double hydroarylation | Synthesis of fused carbazoles | sigmaaldrich.com |

| Cycloisomerization | Formation of aromatic homo- and bis-homopropargylic derivatives | sigmaaldrich.com |

| Domino Condensation / S-arylation / Heterocyclization | Creation of complex heterocyclic systems | sigmaaldrich.com |

| Palladium-Catalyzed Carbonylation | Production of ketoamides | sigmaaldrich.com |

| Sonogashira Cross-Coupling | Synthesis of 3-aminoindole derivatives | researchgate.net |

Biological Activity and Molecular Interactions

The utility of this compound extends to its role as a precursor for molecules with significant biological activities. The core structure is a key component in the synthesis of various agents targeting infectious diseases and cancer, as well as inhibitors of crucial cellular enzymes.

While direct studies on the antimicrobial properties of this compound are not extensively documented, its structural analogs serve as important intermediates in synthesizing potent antimicrobial agents. For instance, the related compound 2-Amino-3-chloro-4-iodobenzonitrile has been shown to inhibit the growth of bacteria such as E. coli and S. aureus. Furthermore, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a class of compounds accessible from similar precursors, have demonstrated promising activity against various bacteria and fungi. researchgate.net These findings suggest the potential of this compound as a scaffold for the development of new antimicrobial drugs.

This compound is a valuable intermediate for the synthesis of compounds with potential anticancer properties. Research has shown that derivatives containing the 4-aminoquinazoline scaffold, which can be prepared from precursors like this compound, are effective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a key target in cancer therapy. researchgate.net Additionally, novel imamine-1,3,5-triazine derivatives have been designed and synthesized with significant antiproliferative activity against breast, cervical, and kidney cancer cell lines. rsc.org The structural analog, 2-Amino-3-chloro-4-iodobenzonitrile, has also been evaluated for its efficacy against cancer cell lines, indicating that this class of compounds may serve as a basis for new chemotherapeutic agents.

Table 2: Anticancer Activity of Compound Classes Derived from Related Precursors

| Compound Class | Target/Mechanism | Cancer Cell Lines Affected | Reference |

|---|---|---|---|

| Imamine-1,3,5-triazine derivatives | Antiproliferative activity | MDA-MB-231 (breast), HeLa (cervical), A498 (kidney) | rsc.org |

| 4-Aminoquinazoline derivatives | EGFR-Tyrosine Kinase Inhibition | Various tumor cells | researchgate.net |

| 2-Amino-3-chloro-4-iodobenzonitrile | Induction of apoptosis via caspase activation | MDA-MB-231 (breast), A549 (lung) |

One of the most significant applications of this compound is in the synthesis of antitubercular agents. googleapis.com It has been used as a key starting material in the development of new compounds targeting Mycobacterium tuberculosis. researchgate.net In one prominent study, this compound (designated as compound 22) was synthesized from 4-aminobenzonitrile (B131773). who.intbrieflands.com It was then converted into 4-acetamido-3-iodobenzonitrile, a direct precursor to a series of halogenated thiacetazone (B1682801) analogs. who.intbrieflands.com These synthesized derivatives were then evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv, highlighting the crucial role of the this compound core in developing novel anti-TB drugs. researchgate.netwho.intbrieflands.com

The compound has been utilized in the synthesis of potential anti-malarial agents. A one-pot methodology using this compound and a Sonogashira cross-coupling reaction was developed to produce a series of 3-aminoindole derivatives. researchgate.net These derivatives were subsequently evaluated for their biological activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net While many compounds in the 4-aminoquinoline (B48711) class are known for their antimalarial properties, the direct use of this compound provides a route to novel scaffolds like 3-aminoindoles for anti-malarial drug discovery. researchgate.netresearchgate.netnih.gov

This compound serves as an important precursor for the synthesis of various kinase inhibitors, which are critical in treating diseases like cancer. Fused 3-aminoindoles, which can be synthesized from this compound, are recognized as potent kinase inhibitors. researchgate.net Research has also led to the design of 3-amino-4-ethynyl indazole derivatives as inhibitors of the Bcr-Abl kinase, a key factor in chronic myelogenous leukemia. nih.gov Furthermore, the 4-aminoquinazoline scaffold, accessible from related intermediates, is fundamental to a major class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. researchgate.net These examples underscore the importance of this compound as a foundational structure in the development of targeted kinase inhibitor therapies.

Table 3: Kinase Inhibitors Developed from Related Scaffolds

| Inhibitor Class / Scaffold | Target Kinase(s) | Associated Disease(s) | Reference |

|---|---|---|---|

| 3-Amino-4-ethynyl indazole derivatives | Bcr-Abl | Chronic Myelogenous Leukemia (CML) | nih.gov |

| 4-Aminoquinazoline derivatives | EGFR-TK | Various Cancers | researchgate.net |

| 4-Amino-1H-pyrazole derivatives | CDK14 | Cancer | nih.gov |

Anti-Malarial Activity

Mechanism of Biological Action at a Molecular Level

The biological action of molecules derived from this compound is highly dependent on the final structure of the derivative. A prominent mechanism of action for these derivatives is the targeted inhibition of specific enzymes, particularly kinases, which are crucial regulators of cell signaling pathways.

One of the most significant targets for such derivatives is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor signaling, proliferation, and survival. nih.govnih.gov Derivatives have been designed as potent and selective BTK inhibitors. tocris.com The mechanism of these inhibitors often involves forming a covalent bond with a specific cysteine residue (Cys-481) within the ATP-binding domain of the BTK enzyme. nih.gov This irreversible binding blocks the kinase's activity, thereby inhibiting downstream signaling pathways that are critical for the survival and proliferation of malignant B-cells. nih.gov This targeted inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Derivatives have also been explored as inhibitors for other enzymes, such as the Botulinum neurotoxin (BoNT) light chain (LC), a zinc-dependent metalloprotease. clockss.org In this context, the mechanism involves the binding of the inhibitor molecule to the active site of the enzyme, guided by specific steric and electrostatic interactions, thereby blocking its catalytic function. clockss.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds derived from scaffolds like this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

Key findings from SAR studies on various derivatives are summarized below:

| Molecular Scaffold/Target | Structural Modification | Impact on Biological Activity | Reference |

| Botulinum Neurotoxin (BoNT) Inhibitors | Replacement of a diaryl ether-amidine moiety with an indole (B1671886) substituent. | Markedly decreased inhibitory potency. clockss.org | clockss.org |

| Reason for Activity Change | The loss of the amidine group and its potential hydrogen-bonding or ionic interactions, along with less favorable steric complementarity of the second indole in the binding site, likely caused the reduction in potency. clockss.org | ||

| Pyrimido[5,4-b]indoles (TLR4 Ligands) | Substitution at the C8 position of the core structure with a large, non-hydrogen bonding iodo group. | Resulted in an enhancement of agonist activity at Toll-like receptor 4 (TLR4). nih.gov | nih.gov |

| Reason for Activity Change | In contrast, introducing hydrogen-bonding groups like amino or cyano at the same position led to a significant loss of activity, highlighting the importance of steric and electronic properties at this position for receptor activation. nih.gov | ||

| BTK Inhibitors | Medicinal chemistry optimization of an initial hit molecule led to the development of a lead compound with an imidazo[4,5-b]pyridine core. | The lead compound exhibited a high inhibitory potency (58 nM in human whole blood) and high selectivity across the kinome. nih.gov | nih.gov |

| Reason for Activity Change | This rational design approach, a hallmark of SAR studies, successfully improved the compound's efficacy and selectivity for the BTK enzyme. nih.gov |

These studies demonstrate how the iodo- and amino-substituted benzene (B151609) ring of this compound can be incorporated into larger, more complex heterocyclic systems. The nature and position of substituents on these resulting molecules are critical determinants of their biological function, dictating their potency and selectivity for specific targets. clockss.orgnih.gov

In vitro Studies and Assays

A variety of in vitro studies and assays are employed to characterize the biological activity of compounds derived from this compound. These laboratory-based tests are essential for determining a compound's potency, selectivity, and cellular effects before any further development.

Common in vitro assays used for these derivatives include:

| Assay Type | Purpose | Specific Examples | Reference |

| Enzyme Inhibition Assays | To measure the direct inhibitory effect of a compound on its target enzyme. | - BTK Inhibition: Measuring the half-maximal inhibitory concentration (IC₅₀) against BTK. Ibrutinib, a complex derivative, has an IC₅₀ of 0.5 nM. nih.govtocris.com- BTK Autophosphorylation Assay: Assessing the inhibition of the enzyme's ability to phosphorylate itself. tocris.com- BoNT/A LC Inhibition Assay: Screening for inhibition of Botulinum neurotoxin light chain activity. clockss.org | nih.govtocris.comclockss.org |

| Cellular Phosphorylation Assays | To determine if the compound can inhibit the target kinase within a cellular context. | - PLCγ Phosphorylation Assay: Measuring the inhibition of the phosphorylation of Phospholipase C gamma (PLCγ), a downstream substrate of BTK. tocris.com- ERK Phosphorylation Assay: Assessing the inhibition of the phosphorylation of Extracellular signal-regulated kinase (ERK), another protein in the BTK pathway. tocris.com | tocris.com |

| Cell-Based Viability/Cytotoxicity Assays | To evaluate the effect of the compound on the survival and proliferation of cells. | - Cytotoxicity Assays: Determining the compound's ability to kill cancer cells, such as chronic lymphocytic leukemia (CLL) cells. tocris.com- MTT Assay: A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. | tocris.com |

| Reporter Gene Assays | To measure the activation or inhibition of a specific signaling pathway. | - NF-κB Activation Assay: Used to evaluate the activity of TLR4 ligands by measuring the activation of the transcription factor NF-κB in reporter cells. nih.gov | nih.gov |

| Cytokine Release Assays | To quantify the modulation of immune responses. | - IL-6 and IP-10 Release: Measuring the induction of cytokine release (e.g., Interleukin-6, Interferon-inducible protein 10) from primary immune cells to characterize TLR4 agonists. nih.gov | nih.gov |

These in vitro tools are fundamental in the early stages of drug discovery, providing the data needed to guide the chemical optimization of scaffolds like this compound into potential therapeutic agents.

Computational Chemistry and Spectroscopic Characterization

Computational Methodologies in Chemical Research

Computational chemistry serves as a powerful tool to predict and interpret the behavior of 4-Amino-3-iodobenzonitrile. Through various theoretical models, researchers can investigate its electronic structure, potential energy surfaces, and intermolecular interactions without the need for empirical experimentation.

Density Functional Theory (DFT) is a cornerstone of computational studies on aromatic systems like this compound. DFT calculations are employed to understand the influence of the amino, iodo, and cyano substituents on the molecule's geometry and electronic properties. Studies on related iodobenzonitrile isomers have utilized DFT to determine energetic situations and dipole moments acs.org. For instance, calculations on 4-iodobenzonitrile (B145841), a structurally similar compound, show a significant dipole moment, which is influenced by the opposing electronic nature of the cyano and iodo groups mdpi.com.

In the case of this compound, the amino group (-NH₂) acts as an electron-donating group, while the nitrile (-CN) and iodo (-I) groups are electron-withdrawing. DFT studies can map the electron density distribution, highlighting how the interplay of these groups affects the molecule's reactivity . For example, DFT calculations using the B3LYP exchange-correlation functional have been performed in studies involving the reaction of this compound, indicating its utility in understanding the compound's chemical behavior uni-muenchen.de. Research on the isomer 4-amino-2-iodobenzonitrile (B2715212) also relies on DFT to reveal its fundamental properties lookchem.com. These computational approaches are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Computational Data for Benzonitrile (B105546) Derivatives (Note: Data for closely related compounds are provided as representative examples of computational insights.)

| Compound | Computational Method | Predicted Property | Value | Reference |

| 4-Iodobenzonitrile | DFT | Dipole Moment | 3.33 Debye | mdpi.com |

| 4-Iodobenzonitrile | PIXEL | Calculated Lattice Energy | -62.5 kJ mol⁻¹ | researchgate.net |

| Iodobenzonitrile Isomers | DFT | Energetics & Dipole Moments | Analyzed | acs.org |

While this compound is a known reactant in significant organic reactions, such as the Sonogashira cross-coupling and Suzuki-Miyaura reactions researchgate.netuni-muenchen.de, detailed computational modeling of the specific pathways for this molecule is not extensively documented in the available literature. Such modeling would typically involve calculating the transition state energies and reaction coordinates to determine the most favorable mechanistic routes. This type of analysis provides insights into reaction kinetics and the influence of catalysts and substituents on the reaction's progress.